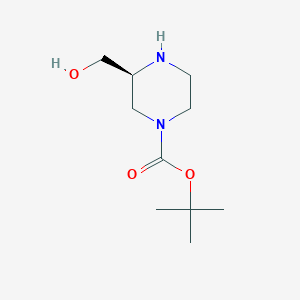

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

説明

(S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by a hydroxymethyl group at the 3-position of the piperazine ring and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. Its stereochemistry (S-configuration) is critical for its role in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) aimed at degrading oncogenic targets like KRASG12C . The hydroxymethyl group serves as a versatile handle for further functionalization, enabling conjugation to linker molecules in bifunctional degraders. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol (calculated). The Boc group enhances solubility in organic solvents, while the hydroxymethyl moiety improves aqueous compatibility compared to non-polar analogues.

特性

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSILYQWHARROMG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647475 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314741-40-7 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(hydroxymethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314741-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate typically involves the protection of the NH group of t-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with NaCN, gives the protected piperazine (S)-204 . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

科学的研究の応用

Organic Synthesis

(S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate serves as an important intermediate in organic synthesis. Its functional groups facilitate various reactions, including:

- Formation of Complex Molecules : The compound can be used to synthesize more complex molecules with potential biological activities, such as pharmaceuticals and agrochemicals.

- Protecting Group Applications : The tert-butyl group acts as a protecting group that can be selectively removed under mild conditions, allowing for controlled manipulation of the molecule during multi-step syntheses.

Medicinal Chemistry

The piperazine moiety is prevalent in many biologically active compounds. Research indicates that derivatives of this compound may exhibit therapeutic properties, although specific biological targets remain underexplored. Potential applications include:

- Antibiotic Development : Piperazine derivatives have been linked to antibacterial and antifungal activities, suggesting that this compound could be investigated for similar properties.

- Antitumor Activity : Given the structural similarities to known antitumor agents, this compound may also be evaluated for anticancer effects .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies typically involve:

作用機序

The mechanism of action of (s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule. It can also serve as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules .

類似化合物との比較

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate and its analogues:

Key Differentiators

Stereochemical Influence

The (S)-enantiomer of the hydroxymethyl derivative exhibits superior efficacy in PROTAC applications compared to the (R)-form, as evidenced by its role in degrading KRASG12C in cellular assays . Stereochemistry dictates spatial alignment with E3 ligase recruiters (e.g., VHL), affecting ternary complex formation .

Substituent Effects

- Hydroxymethyl vs. Cyclopropyl : The hydroxymethyl group (logP ≈ 0.5) enhances aqueous solubility relative to the cyclopropyl analogue (logP ≈ 2.1), making it preferable for in vivo applications .

- Diamino-Methylphenyl: The aromatic diamino group in ’s compound enables π-π stacking interactions in DNA-targeting agents, unlike the hydroxymethyl derivative’s linker-focused design .

- Oxadiazole vs. Carbamoyl : Oxadiazole-containing derivatives () resist enzymatic hydrolysis, whereas carbamoyl groups () are prone to amidase cleavage .

生物活性

(S)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, including its pharmacological properties and interactions with biological targets. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

- CAS Number : 314741-40-7

- Solubility : Highly soluble in water, with a log S value indicating good aqueous solubility .

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It has been noted for its potential as a modulator of neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders.

Key Mechanisms:

- Receptor Interaction : The compound has shown affinity for dopamine receptors, which are crucial in the treatment of psychiatric disorders. Studies suggest that its structural features enhance binding affinity and selectivity .

- Enzyme Inhibition : Preliminary investigations indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound across various studies.

Case Study 1: CNS Modulation

A study explored the effects of this compound on mouse models exhibiting symptoms of anxiety and depression. The compound was administered over a period of four weeks, showing significant improvements in behavioral tests compared to control groups. The study concluded that the compound could potentially serve as a therapeutic agent for mood disorders due to its modulatory effects on neurotransmitter systems .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against various cancer cell lines, including breast and ovarian cancers. Results indicated that the compound exhibited selective cytotoxicity with IC50 values ranging from 20 to 50 µM, suggesting it may be a candidate for further development as an anticancer agent .

Q & A

Basic Research Question

- Target Selection : Prioritize enzymes with known piperazine interactions (e.g., phosphoglycerate dehydrogenase or soluble epoxide hydrolase) .

- Assay Design :

- Control Experiments : Compare with non-hydroxymethylated analogues to isolate the role of the hydroxymethyl group .

What analytical techniques are critical for characterizing structural stability under varying pH conditions?

Advanced Research Question

- pH Stability Studies :

- Kinetic Analysis : Calculate hydrolysis rates of the Boc group under acidic conditions (e.g., 4M HCl/dioxane) .

How do steric and electronic effects of the hydroxymethyl group influence reactivity in nucleophilic substitutions?

Advanced Research Question

- Steric Effects : The hydroxymethyl group at C3 increases steric hindrance, reducing reactivity at adjacent positions. This is validated by comparing substitution rates with des-hydroxymethyl analogues .

- Electronic Effects : DFT studies show the -OH group enhances electron density at the piperazine ring, favoring electrophilic attacks. Experimental validation via Hammett plots (using substituted benzyl halides) can quantify this effect .

What methods are recommended for resolving racemization during Boc deprotection?

Basic Research Question

Racemization often occurs under strong acidic conditions. Mitigation strategies include:

- Mild Deprotection : Use TFA/DCM (1:4) at 0°C instead of HCl/dioxane .

- Chiral Derivatization : Convert the free amine to a urea or thiourea derivative with a chiral auxiliary, followed by HPLC analysis .

- In situ Monitoring : Use circular dichroism (CD) spectroscopy to detect optical activity changes during deprotection .

How can researchers leverage X-ray crystallography to confirm the absolute configuration of this compound?

Advanced Research Question

- Crystal Growth : Use slow evaporation from ethyl acetate/hexane mixtures to obtain single crystals .

- Data Collection : Perform high-resolution (≤0.8 Å) X-ray diffraction. The Flack parameter or Bijvoet differences can confirm the S-configuration .

- Comparative Analysis : Overlay experimental and computed (e.g., Mercury software) molecular structures to validate bond lengths/angles .

What are the best practices for troubleshooting low purity in final products after column chromatography?

Basic Research Question

- Gradient Optimization : Adjust ethyl acetate/hexane ratios to improve separation (e.g., 10–40% gradients for polar intermediates) .

- Alternative Phases : Use reverse-phase C18 columns for highly polar derivatives .

- Pre-Chromatography Steps : Employ scavengers (e.g., Si-Trisamine) to remove trace metals or acids .

How can structure-activity relationship (SAR) studies be systematically designed for hydroxymethyl-piperazine derivatives?

Advanced Research Question

- Analog Synthesis : Prepare derivatives with variations at the hydroxymethyl (e.g., methyl ether, acetate ester) and Boc groups .

- Biological Screening : Test against a panel of targets (enzymes, receptors) to map pharmacophore requirements .

- Computational Modeling : Use MOE or Schrödinger to correlate steric/electronic parameters (e.g., LogP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。